molecular formula C20H22N2O4 B14366316 1,4-Dibenzyl-3,6-dimethoxypiperazine-2,5-dione CAS No. 90301-39-6

1,4-Dibenzyl-3,6-dimethoxypiperazine-2,5-dione

Cat. No.: B14366316
CAS No.: 90301-39-6
M. Wt: 354.4 g/mol
InChI Key: VTZXWMFVBXSSSE-UHFFFAOYSA-N
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Description

1,4-Dibenzyl-3,6-dimethoxypiperazine-2,5-dione is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups and two methoxy groups attached to the piperazine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibenzyl-3,6-dimethoxypiperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the protected piperazine intermediate. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzyl-3,6-dimethoxypiperazine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,4-Dibenzyl-3,6-dimethoxypiperazine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dibenzyl-3,6-dimethoxypiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert cytotoxic effects on cancer cells by uncoupling mitochondrial oxidative phosphorylation, leading to cell death under nutrient-starved conditions . This selective cytotoxicity makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylpiperazine-2,5-dione: Another piperazine derivative with similar structural features but different substituents.

    1,4-Dibenzylpiperazine-2,5-dione: Lacks the methoxy groups present in 1,4-dibenzyl-3,6-dimethoxypiperazine-2,5-dione.

Uniqueness

This compound is unique due to the presence of both benzyl and methoxy groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

90301-39-6

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

1,4-dibenzyl-3,6-dimethoxypiperazine-2,5-dione

InChI

InChI=1S/C20H22N2O4/c1-25-19-17(23)22(14-16-11-7-4-8-12-16)20(26-2)18(24)21(19)13-15-9-5-3-6-10-15/h3-12,19-20H,13-14H2,1-2H3

InChI Key

VTZXWMFVBXSSSE-UHFFFAOYSA-N

Canonical SMILES

COC1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)OC)CC3=CC=CC=C3

Origin of Product

United States

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